methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS No.: 477570-49-3
Cat. No.: VC4727111
Molecular Formula: C19H15NO5S
Molecular Weight: 369.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477570-49-3 |
|---|---|
| Molecular Formula | C19H15NO5S |
| Molecular Weight | 369.39 |
| IUPAC Name | methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H15NO5S/c1-24-19(23)16-11-6-4-8-15(11)26-18(16)20-17(22)14-9-12(21)10-5-2-3-7-13(10)25-14/h2-3,5,7,9H,4,6,8H2,1H3,(H,20,22) |
| Standard InChI Key | CTCXPYNTLSXDNN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Introduction
Methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that combines the structural features of chromene and cyclopentathiophene. This heterocyclic compound is of interest in medicinal chemistry due to its potential biological activities, particularly in receptor binding and enzyme inhibition.
Synthesis
The synthesis of methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions starting from simpler precursors. Common methods include the use of chromene derivatives and cyclopentathiophene frameworks. The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Solvents like dimethyl sulfoxide and ethanol are commonly used, with catalysts such as triethylamine employed to facilitate reactions.
Characterization and Analysis
Characterization of the synthesized compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity. NMR spectroscopy shows distinct peaks corresponding to hydrogen atoms in different environments, confirming the expected molecular structure.
Biological Activities and Potential Applications
Methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has potential applications in medicinal chemistry, particularly in the fields of receptor binding and enzyme inhibition. Studies have indicated that modifications in the structure can significantly affect biological activity, emphasizing the importance of precise synthetic pathways.
Stability and Handling
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture due to its heterocyclic nature. Proper handling and storage conditions are essential to maintain its integrity.
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